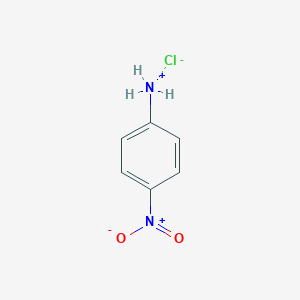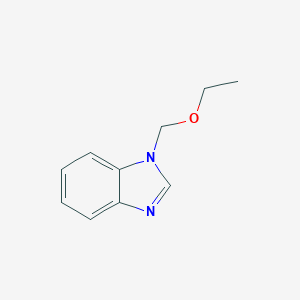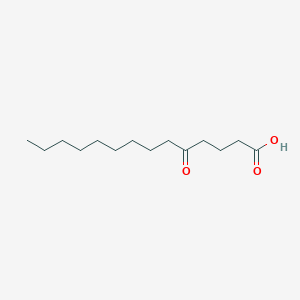
5-Oxomyristic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxomyristic acid is a fatty acid derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the oxidation of myristic acid, a saturated fatty acid commonly found in animal and plant fats. The resulting product, 5-oxomyristic acid, has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
The unique properties of 5-oxomyristic acid have made it a popular compound in scientific research. Its applications range from biochemistry to pharmacology. One of the most promising applications of 5-oxomyristic acid is its potential as a modulator of mitochondrial function. Recent studies have shown that this compound can enhance mitochondrial respiration and improve energy metabolism in cells. This makes it a promising candidate for the treatment of mitochondrial dysfunction-related diseases such as Parkinson's and Alzheimer's.
Mechanism Of Action
The mechanism of action of 5-oxomyristic acid is not yet fully understood. However, it is believed that this compound interacts with various enzymes and proteins involved in mitochondrial function. It has been shown to increase the activity of complex I and II of the mitochondrial electron transport chain, leading to an increase in ATP production. Additionally, 5-oxomyristic acid has been shown to upregulate the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content.
Biochemical And Physiological Effects
Studies have shown that 5-oxomyristic acid has several biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of mitochondrial enzymes, leading to an increase in ATP production. Additionally, 5-oxomyristic acid has been shown to enhance glucose uptake and utilization in cells, leading to improved energy metabolism. In vivo studies have shown that this compound can improve exercise performance and reduce fatigue in mice.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-oxomyristic acid is its ease of synthesis and high purity. This makes it a readily available and cost-effective compound for research purposes. Additionally, this compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the limitations of 5-oxomyristic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-oxomyristic acid. One area of interest is its potential as a therapeutic agent for mitochondrial dysfunction-related diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Additionally, more research is needed to fully understand the mechanism of action of 5-oxomyristic acid and its interactions with various enzymes and proteins involved in mitochondrial function. Finally, the development of novel methods for the synthesis and purification of 5-oxomyristic acid could further facilitate its use in scientific research.
Synthesis Methods
The synthesis of 5-oxomyristic acid involves the oxidation of myristic acid using various oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite. The reaction typically occurs under mild conditions and yields high purity product. The reaction mechanism involves the oxidation of the terminal methyl group of myristic acid to a carboxylic acid group, followed by further oxidation to a ketone group. The resulting product, 5-oxomyristic acid, can be purified through various methods such as column chromatography or recrystallization.
properties
CAS RN |
16424-31-0 |
|---|---|
Product Name |
5-Oxomyristic acid |
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
5-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI Key |
KGKVVLCMDWQMOR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CCCC(=O)O |
Other CAS RN |
16424-31-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



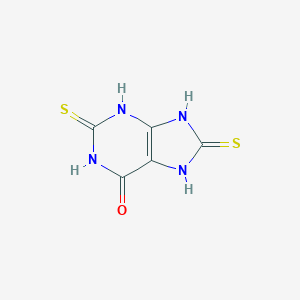
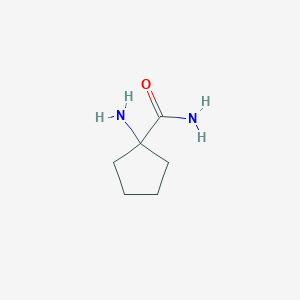
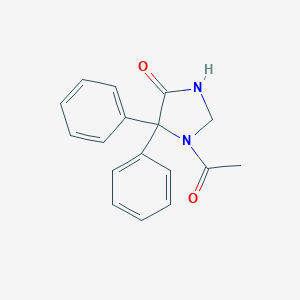
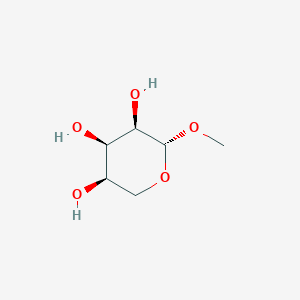
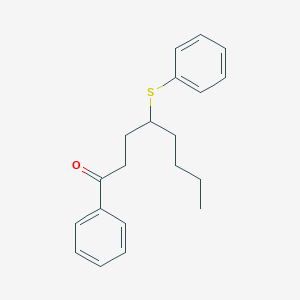
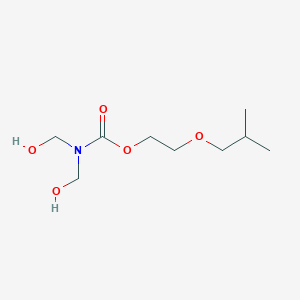
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
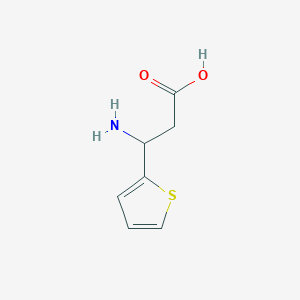
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)
